1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
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Overview
Description
“1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine. It has been studied as a bromodomain inhibitor, specifically targeting BRD4 . BRD4 is a protein that contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Molecular Structure Analysis
The molecular structure of “this compound” and its binding modes have been characterized by determining the crystal structures of BD1 in complex with four selected inhibitors .
Scientific Research Applications
Synthetic Approaches and Heterocyclic Derivatives
Facile Synthesis Techniques
The synthesis of heterocyclic compounds like triazolopyridines and their derivatives is of great interest due to their wide range of biological activities. For instance, a study detailed a facile synthesis method for amide derivatives of [1,2,4]Triazolo[4,3-a]pyridine, showcasing their potential in bio-medicinal chemistry due to good structure-activity relationships (SAR) and effectiveness against various microorganisms (Gandikota, Bolla, Viswanath, & Bethi, 2017). Another research highlighted an innovative, metal-free synthesis approach for biologically important 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation, emphasizing the method's efficiency and short reaction time (Zheng et al., 2014).
Heterocyclic Derivatives with Biological Activities
Numerous studies have explored the synthesis of novel pyridine and fused pyridine derivatives exhibiting antimicrobial and antioxidant activities. One such study prepared novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives and conducted in silico molecular docking screenings to demonstrate their moderate to good binding energies towards target proteins (Flefel et al., 2018). Another investigation synthesized a series of [1,2,4]triazolo[1,5-b]pyridazines and imidazo[1,2-b]pyridazines, assessing their antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating their potential as antihistaminic and anti-inflammatory agents (Gyoten et al., 2003).
Structural and Molecular Studies
Characterization and Structural Analysis
Extensive research has been conducted on the structural characterization and analysis of triazolopyridine derivatives. For instance, a study focused on the efficient synthesis and X-ray structure of [1,2,4]Triazolo[4,3-a]pyridines using oxidative cyclization, providing detailed insights into their molecular structure through various spectroscopic techniques (El-Kurdi et al., 2021).
Mechanism of Action
The mechanism of action of “1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol” involves inhibiting BRD4, a protein that plays a key role in transcriptional regulation in epigenetic events . The two bromodomains of BRD4 specifically interact with acetylated lysine containing the N-terminus of histones .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-7-3-4-13(5-7)9-2-1-8-11-10-6-14(8)12-9/h1-2,6-7,15H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZPPDIHCBJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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